2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with 2-chloro and 4-fluoro groups, linked via a methylene bridge to a pyrazine ring bearing a thiophen-3-yl moiety. The thiophene-pyrazine system may facilitate π-π stacking interactions with biological targets, such as kinases or receptors. Synthetic routes for analogous compounds (e.g., ) involve multi-step nucleophilic substitutions and coupling reactions, with purification via NMR and TLC .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-13-7-11(18)1-2-12(13)16(22)21-8-14-15(20-5-4-19-14)10-3-6-23-9-10/h1-7,9H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKNWALETWUBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated aromatic rings, a pyrazine moiety, and a thiophene ring, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can be represented as follows:
This compound includes:
- A chlorine atom at the 2-position.
- A fluorine atom at the 4-position.
- A thiophene ring attached to a pyrazine moiety.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential applications as an antibacterial or antifungal agent. Compounds with similar structures have shown efficacy against various pathogens due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Activity : The pyrazine and thiophene rings are commonly found in compounds with anti-inflammatory and anticancer activities. Studies have indicated that derivatives of pyrazine exhibit selective cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor. For example, sulfonamides are known to mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds and found that modifications in the benzamide structure significantly enhanced activity against Gram-positive bacteria. The introduction of halogen atoms was particularly noted for increasing efficacy against resistant strains.
- Anticancer Potential : A recent investigation into pyrazine derivatives demonstrated that compounds similar to 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects.
Mechanistic Insights
The biological mechanisms underlying the activities of 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involve:
- Molecular Interactions : The compound's structure allows for effective binding to target enzymes or receptors, altering their function.
- Signal Transduction Pathways : By modulating key pathways involved in cell proliferation and apoptosis, this compound may exert its anticancer effects.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- The molecular weight (343.37 vs. ~360 in other analogs) suggests differences in pharmacokinetics .
- N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide () :
The piperidinyl group on pyrazine enhances solubility and bioavailability compared to thiophene. However, the oxygen linker may reduce conformational rigidity, affecting target specificity .
Heterocyclic Modifications
- Pyridazine vs. Pyrazine Systems (): The pyridazine-based compound (2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide) features an aminoethyl linker and pyrazole substituent. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrazine, while the ethylamino linker adds flexibility .
- Tetrahydrothiophene Derivatives () :
Saturation of the thiophene ring (thiolane) in 2-Chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)tetrahydro-3-thiophenyl]methyl}benzamide reduces aromatic interactions. The hydroxyethoxy group improves solubility but introduces metabolic vulnerabilities .
Pharmacological and Structural Implications
- Defactinib () :
This kinase inhibitor includes a pyrazine-sulfonamide-trifluoromethyl system. While structurally distinct, the trifluoromethyl group enhances potency but may increase toxicity risks compared to simpler halogenated benzamides . - Radotinib Derivatives (): Compounds like 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide feature pyrimidine-pyrazine systems. The imidazole and trifluoromethyl groups enhance hydrophobic interactions and metabolic stability but increase lipophilicity .
Research Findings and Trends
- Synthetic Feasibility : Multi-step syntheses (e.g., ) achieve moderate-to-high yields (31–95%) but require optimization for scale-up .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Cl, F) on benzamide improve stability and binding.
- Thiophene-pyrazine systems favor aromatic interactions, while pyridazine/pyrimidine analogs may target different enzymes.
- Polar substituents (e.g., hydroxyethoxy) enhance solubility but may necessitate prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
